7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Description
This compound is a highly complex pentacyclic diterpenoid characterized by a rigid polycyclic framework with multiple methyl and hydroxymethyl substituents. Its structure includes a pentacyclo[13.8.0.03,12.06,11.016,21] backbone, a hydroxymethyl group at position 7, and hydroxyl groups at positions 8 and 17. The compound’s stereochemical complexity arises from its fused ring system and chiral centers, making it a challenging target for synthesis and structural elucidation. While its exact biological activity remains unspecified in the provided evidence, structurally related compounds from marine actinomycetes are noted for diverse bioactivities, including antimicrobial and cytotoxic properties .
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3 |
InChI Key |
VYUNCIDAMBNEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the hydroxymethyl and diol groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of triterpenoids and their derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxy-Substituted Analogue
- Compound : (3S,6R,8R,11R,12S,15S,16R,19R,21R)-8,19-dimethoxy-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene
- Key Differences :
- Replaces hydroxyl groups at positions 8 and 19 with methoxy (-OCH₃) groups.
- Lacks the hydroxymethyl (-CH₂OH) group at position 5.
- Altered hydrogen-bonding capacity may diminish interactions with polar biological targets compared to the hydroxylated parent compound .
Thiazole-Containing Diterpenoid
- Compound : (4R,5S,6S,7R,9R,16S)-7-(2-Hydroxyethyl)-4,6-isopropylidenedioxy-5,9-dimethyl-{1-methyl-2-{2-methyl-(1,3-thiazol-4-yl)}-1(E)-ethenyl}-11(E),13(E)-diene-2,10-dione
- Key Differences :
- Incorporates a thiazole ring and conjugated diene system.
- Features an isopropylidenedioxy group and ketone functionalities.
- Ketone groups may confer reactivity toward nucleophiles, influencing stability and metabolic pathways .
Furobisbenzopyran Derivative
- Compound : 7-hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.0²,¹¹.0⁵,¹⁰.0¹⁴,¹⁹]henicosa-1(13),2(11),5(10),6,8,14(19),20-heptaen-3-one
- Key Differences :
- Contains fused furan and benzopyran rings instead of a purely aliphatic pentacyclic system.
- Includes a ketone at position 3 and a hydroxy group at position 6.
- Implications :
Hexaene Terpenoid
- Compound : Tricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene, 13-(1,1-dimethylethyl)-5,6,7,15,16-pentamethyl
- Key Differences :
- Simplified tricyclic framework with a hexaene system.
- Features tert-butyl and multiple methyl substituents.
- Implications: Conjugated double bonds may confer antioxidant or photochemical activity.
Research Findings and Challenges
- Synthetic Complexity : The pentacyclic framework of the target compound and its analogues poses significant synthetic challenges due to stereochemical control and ring strain .
- Analytical Techniques: LC/MS and NMR are critical for differentiating these compounds, as minor structural variations (e.g., hydroxyl vs. methoxy) drastically alter spectral profiles .
- Bioactivity Gaps: While marine-derived diterpenoids are often bioactive, specific data on the target compound’s pharmacological properties are absent in the provided evidence. Further studies are needed to explore its interactions with biological targets.
Notes
Structural Nuances : The hydroxymethyl group in the target compound may enhance solubility but also increase susceptibility to oxidation compared to methyl or methoxy analogues.
Stereochemical Sensitivity: Even minor stereochemical deviations in these compounds can lead to significant differences in physical and biological properties.
Source Diversity: Marine actinomycetes remain a promising source for novel analogues, though cultivation and extraction hurdles limit large-scale studies .
Biological Activity
7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol is a complex triterpenoid compound that exhibits a variety of biological activities. This article reviews its biological properties based on recent studies and findings.
- Chemical Formula : C30H52O4
- Molecular Weight : 476.7420 Da
- IUPAC Name : 7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-1,8,19-triol
- Structure : The compound features a pentacyclic structure typical of triterpenoids.
Sources
This compound is primarily derived from various species of the Huperzia genus (e.g., Huperzia lucidula), which are known for their medicinal properties and traditional uses in herbal medicine.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.
Anti-inflammatory Effects
The compound has been observed to modulate inflammatory pathways effectively:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In an animal model of arthritis, treatment with this triterpenoid resulted in reduced joint swelling and pain scores compared to controls .
Neuroprotective Properties
Studies suggest that this compound may offer neuroprotective benefits:
- Mechanism : It appears to enhance neuronal survival and function by modulating signaling pathways involved in neurodegeneration.
- Research Findings : A study showed improved cognitive function in mice subjected to models of Alzheimer's disease after administration of the compound .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective at MIC of 32 µg/mL |
| Escherichia coli | Effective at MIC of 64 µg/mL |
This suggests potential applications in developing natural antimicrobial agents.
Hormonal Activity
Preliminary studies indicate that this triterpenoid may interact with hormonal receptors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
